N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide is a compound that features a pyrrolidine ring, a 4-methylphenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of γ-butyrolactone with methylamine to form the pyrrolidine ring . This intermediate can then be functionalized with a 4-methylphenyl group through various synthetic strategies, such as Friedel-Crafts alkylation or Suzuki coupling .
Industrial Production Methods
Industrial production of N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride, lithium diisopropylamide (LDA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols .
Scientific Research Applications
N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and the 4-methylphenyl group can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The prop-2-enamide moiety may also play a role in binding to specific receptors or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one: Similar structure but with a pentanone moiety instead of prop-2-enamide.
4-(Pyrrolidin-1-yl)benzonitrile: Contains a pyrrolidine ring and a benzonitrile group.
2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine: Features a pyrrolidine ring and a biphenyl group.
Uniqueness
N-[[1-(4-Methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the prop-2-enamide moiety, in particular, differentiates it from other similar compounds and may contribute to its unique interactions with molecular targets .
Properties
IUPAC Name |
N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-15(18)16-11-14-5-4-10-17(14)13-8-6-12(2)7-9-13/h3,6-9,14H,1,4-5,10-11H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJRARUQWBXELA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCCC2CNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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